molecular formula C20H23ClN2O B14691645 4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride CAS No. 33161-92-1

4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride

Cat. No.: B14691645
CAS No.: 33161-92-1
M. Wt: 342.9 g/mol
InChI Key: CJDWNLFADZSIOG-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino alcohols with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s oxazole ring can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diphenyl-2-(2-(isopropylamino)ethyl)oxazole monohydrochloride is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.

Properties

CAS No.

33161-92-1

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

N-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C20H22N2O.ClH/c1-15(2)21-14-13-18-22-19(16-9-5-3-6-10-16)20(23-18)17-11-7-4-8-12-17;/h3-12,15,21H,13-14H2,1-2H3;1H

InChI Key

CJDWNLFADZSIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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